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Compound Name: Emorfazone

Cat. No.: B1671226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Emorfazone, with the IUPAC name 4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one, is a

non-steroidal anti-inflammatory drug (NSAID) with a distinct mechanism of action that

differentiates it from traditional NSAIDs. Primarily marketed in Japan, it offers both analgesic

and anti-inflammatory effects. This technical guide provides an in-depth overview of its

chemical structure, physicochemical properties, and a detailed methodology for its chemical

synthesis. Furthermore, it elucidates its proposed mechanism of action. All quantitative data are

presented in structured tables, and key processes are visualized using logical diagrams to

support drug development and research professionals.

Chemical Structure and Physicochemical Properties
Emorfazone is a pyridazinone derivative characterized by an ethoxy group, a methyl group,

and a morpholino moiety attached to the core heterocyclic ring. This unique combination of

functional groups dictates its chemical behavior and pharmacological activity.

The key identifiers and physicochemical properties of Emorfazone are summarized in the

tables below.

Table 1: Chemical Identifiers for Emorfazone
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Identifier Value Citation

IUPAC Name
4-ethoxy-2-methyl-5-

morpholin-4-ylpyridazin-3-one
[1]

CAS Number 38957-41-4 [1]

Molecular Formula C₁₁H₁₇N₃O₃ [1]

SMILES
CCOC1=C(C=NN(C1=O)C)N2

CCOCC2
[1]

InChIKey
URJQOOISAKEBKW-

UHFFFAOYSA-N
[1]

Table 2: Physicochemical and Pharmacological Properties of Emorfazone

Property Value Citation

Molecular Weight 239.27 g/mol [1]

Melting Point 90 °C [2]

Appearance Prisms (from ether)

LogP (predicted) 0.08 [2]

Pharmacological Class Analgesic, Anti-inflammatory [3][4]

Mechanism of Action
Inhibition of bradykinin-like

substance release
[5]

Synthesis of Emorfazone
The synthesis of Emorfazone (designated as compound 3 in the following scheme) is

achieved through a multi-step process starting from 4,5-dichloro-2-methyl-3(2H)-pyridazinone.

The foundational synthesis was reported by Takaya et al. in the Journal of Medicinal Chemistry

(1979).

Experimental Protocol
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Step 1: Synthesis of 4-Chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone (2)

A solution of 4,5-dichloro-2-methyl-3(2H)-pyridazinone (1) (1.79 g, 0.01 mol) in ethanol (20 mL)

is treated with a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 0.01 g-

atom) in absolute ethanol (30 mL). The reaction mixture is refluxed for 2 hours. After cooling,

the precipitated sodium chloride is removed by filtration. The solvent is evaporated from the

filtrate under reduced pressure. The resulting residue is then recrystallized from a mixture of

ethanol and water to yield 4-chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone (2) as colorless

needles.

Yield: 1.50 g (80%)

Melting Point: 88-89 °C

Step 2: Synthesis of 4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone, 3)

A mixture of the 4-chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone (2) (1.88 g, 0.01 mol),

morpholine (1.74 g, 0.02 mol), and triethylamine (1.5 g) in ethanol (50 mL) is refluxed for 5

hours. After the reaction is complete, the solvent is removed by evaporation in vacuo. The

resulting residue is dissolved in chloroform. The chloroform solution is washed with a 10%

aqueous solution of sodium carbonate, followed by water, and then dried over anhydrous

sodium sulfate. The chloroform is evaporated, and the remaining residue is recrystallized from

ether to afford the final product, Emorfazone (3), as prisms.

Yield: 1.96 g (82%)

Melting Point: 90-91 °C

Synthesis Workflow Diagram
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Step 1: Ethoxylation

Step 2: Amination

4,5-dichloro-2-methyl-
3(2H)-pyridazinone (1)

4-chloro-5-ethoxy-2-methyl-
3(2H)-pyridazinone (2)

  1. Sodium Ethoxide (NaOEt) in Ethanol
  2. Reflux for 2 hr

Emorfazone (3)
(4-ethoxy-2-methyl-5-morpholino-

3(2H)-pyridazinone)

  1. Morpholine, Triethylamine (TEA) in Ethanol
  2. Reflux for 5 hr

Click to download full resolution via product page

Caption: Synthetic pathway of Emorfazone from 4,5-dichloro-2-methyl-3(2H)-pyridazinone.

Spectral Data Analysis
Spectroscopic analysis is crucial for the structural confirmation of synthesized Emorfazone. A

detailed study employing FT-IR, ¹H NMR, and ¹³C NMR has been performed to characterize the

molecule.[6]

Table 3: Key Spectroscopic Data for Emorfazone
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Analysis Type Observed Peaks / Shifts Assignment

FT-IR (cm⁻¹) ~1650
C=O stretching (pyridazinone

ring)

~1604 C=N stretching

¹H NMR (CDCl₃, δ ppm) 1.4 (t, 3H) -O-CH₂-CH₃

3.0 (t, 4H) Morpholine -CH₂-N-CH₂-

3.6 (s, 3H) N-CH₃

3.8 (t, 4H) Morpholine -CH₂-O-CH₂-

4.2 (q, 2H) -O-CH₂-CH₃

7.6 (s, 1H) Pyridazinone ring C-H

¹³C NMR (CDCl₃, δ ppm) 14.5 Ethoxy -CH₃

38.0 N-CH₃

51.0 Morpholine -CH₂-N-CH₂-

65.0 Ethoxy -CH₂-

67.0 Morpholine -CH₂-O-CH₂-

125.0 Pyridazinone C-H

(Multiple signals)
Quaternary carbons in the

pyridazinone ring

~160.0 C=O

Note: The spectral data presented are approximate values based on typical chemical shifts and

reported spectra for Emorfazone and related structures.[6] Specific values may vary based on

experimental conditions.

Mechanism of Action
Unlike most NSAIDs that function through the inhibition of cyclooxygenase (COX) enzymes,

Emorfazone exhibits a novel mechanism of action. Pharmacological studies have

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1671226?utm_src=pdf-body
https://www.researchgate.net/publication/323058738_Study_on_the_4-ethoxy-2-methyl-5-4-morpholinyl-32H-pyridazinone_using_FT-IR_H_and_C_NMR_UV-vis_spectroscopy_and_DFTHSEH1PBE_method
https://www.benchchem.com/product/b1671226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


demonstrated that Emorfazone does not significantly inhibit prostaglandin biosynthesis.

Instead, its analgesic and anti-inflammatory effects are attributed to its ability to inhibit the

release of a bradykinin-like substance at the site of inflammation.[3][5]

Bradykinin is a potent inflammatory mediator that increases vascular permeability and is

directly involved in the signaling of pain. By preventing the release of kininogen and kinin-

forming enzymes into the extravascular space, Emorfazone effectively suppresses the local

biosynthesis of this key pain and inflammation mediator.[5]

Signaling Pathway Diagram

Inflammatory Cascade
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Release
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Caption: Proposed mechanism of action of Emorfazone via inhibition of inflammatory mediator

release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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